molecular formula C8H14N2O3 B8743247 2-(3-amino-2-oxoazepan-1-yl)acetic acid

2-(3-amino-2-oxoazepan-1-yl)acetic acid

Cat. No.: B8743247
M. Wt: 186.21 g/mol
InChI Key: NBOYLYUNMQVMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride (CAS 2137482-10-9) is a chemically synthesized caprolactam derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C8H15ClN2O3 and a molecular weight of 222.67 g/mol, belongs to a class of substituted azepane compounds that have been investigated for their potential biological activity. Its structure, featuring a carboxylic acid group and a primary amino group on a seven-membered lactam ring, makes it a valuable synthetic intermediate or potential pharmacophore in drug discovery campaigns. Related caprolactam derivatives have been explored in patent literature for various therapeutic applications, including as potential antihypertensive agents and NPR-B (Natriuretic Peptide Receptor B) agonists, indicating the relevance of this scaffold in modulating cardiovascular and other physiological pathways . The presence of multiple functional groups allows for further chemical modifications, enabling researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This product is provided as a solid and is offered with cold-chain transportation to ensure stability [citation:7). It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a reference standard in analytical method development.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

2-(3-amino-2-oxoazepan-1-yl)acetic acid

InChI

InChI=1S/C8H14N2O3/c9-6-3-1-2-4-10(8(6)13)5-7(11)12/h6H,1-5,9H2,(H,11,12)

InChI Key

NBOYLYUNMQVMQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid typically involves the cyclization of appropriate precursors to form the azepane ring, followed by the introduction of the amino and carboxylic acid groups. One common method involves the reaction of a suitable amine with a cyclic anhydride or lactone under controlled conditions to form the azepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-oxoazepan-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the azepane ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key structural analogs of 2-(3-amino-2-oxoazepan-1-yl)acetic acid, highlighting substituent variations and their implications:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Applications References
This compound Azepane 3-amino, 2-oxo Not provided Potential intermediate in drug synthesis
2-(3-Methoxy-2-oxoazepan-1-yl)acetic acid Azepane 3-methoxy, 2-oxo 284.74 Increased lipophilicity; research chemical
{3-[(tert-Boc)amino]-2-oxo-benzazepin-1-yl}acetic acid Benzazepine tert-Boc-protected amino, 2-oxo Not provided Pharmaceutical candidate (e.g., protease inhibitors)
2-(2-Oxopiperidin-1-yl)acetic acid derivatives Piperidine Varied phenoxy/acetylamino groups ~300–350 Antibacterial/antifungal activity
2-(3-Oxoisoindolin-1-yl)acetic acid Isoindoline 3-oxo 191.18 Intermediate for bioactive molecules

Key Observations :

  • Core Heterocycle : The seven-membered azepane ring in the target compound offers greater conformational flexibility compared to six-membered piperidine (e.g., ) or rigid benzazepine () systems. This flexibility may influence binding affinity in biological targets.
  • The tert-Boc group in ’s compound improves stability during synthetic steps.

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to esters or tert-Boc-protected analogs (e.g., ).

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-(3-amino-2-oxoazepan-1-yl)acetic acid, and how can purity be validated?

  • Methodology : A mild, stepwise approach is recommended. For example, describes an optimized synthesis for a structurally related adamantyl-oxoacetic acid derivative using low-temperature acylation and pH-controlled crystallization. Adapting this, the target compound could be synthesized via ring-opening of a lactam intermediate followed by selective amino group protection/deprotection.
  • Purity Validation : Use HPLC with a polar organic phase (e.g., acetonitrile/water + 0.1% TFA) and compare retention times against a reference standard. Mass spectrometry (ESI-MS) confirms molecular weight (186.21 g/mol, as per ).

Q. How is the compound’s structural conformation analyzed crystallographically?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is ideal. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments can infer spatial relationships between protons in the azepane ring and acetic acid moiety. Computational geometry optimization (DFT, B3LYP/6-31G*) provides complementary conformational insights .

Advanced Research Questions

Q. How to design a DFT study to evaluate electronic properties and tautomeric stability?

  • Methodology : Use hybrid functionals (e.g., B3LYP, ) with exact-exchange correction to account for electron correlation in the lactam ring and carboxylic acid group. Basis sets like 6-311++G** are suitable for capturing hydrogen-bonding interactions. Compare tautomers (e.g., keto vs. enol forms) by calculating Gibbs free energy differences at 298 K. Solvent effects (e.g., water) can be modeled via PCM .

Q. How to resolve contradictions between experimental and computational vibrational spectra?

  • Analysis : Discrepancies in IR/Raman bands (e.g., C=O stretching) may arise from crystal packing effects not modeled in gas-phase DFT. Use periodic boundary conditions (PBC-DFT) to simulate solid-state interactions. Alternatively, compare experimental spectra with molecular dynamics (MD)-averaged spectra from implicit/explicit solvent models .

Q. What strategies validate biological activity in enzyme inhibition assays?

  • Experimental Design :

Target Selection : Focus on serine proteases (e.g., thrombin) due to the compound’s lactam motif resembling transition-state analogs.

Assay Conditions : Use fluorescence-based substrates (e.g., Boc-Val-Pro-Arg-AMC) in pH 7.4 buffer. Include controls for non-specific binding (e.g., bovine serum albumin).

Data Interpretation : Fit dose-response curves to calculate IC₅₀ values. Cross-validate with molecular docking (AutoDock Vina) using the crystal structure of the target enzyme .

Data Presentation

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight186.21 g/mol
Purity≥95% (HPLC)
Tautomeric Energy Gap∆G = +2.3 kcal/mol (B3LYP/6-311++G**)Calculated
LogP (Predicted)-1.2 (ALOGPS)

Note : Avoid commercial sources like BenchChem ( ). Instead, synthesize in-house or procure from academic suppliers (e.g., PubChem-listed vendors).

Key Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, temperature) meticulously, as minor changes can alter lactam ring puckering ( ).
  • Computational Validation : Cross-check DFT results with post-Hartree-Fock methods (e.g., MP2) for critical electronic properties .

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